Molecular weight and formula of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
Molecular weight and formula of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
The following technical guide details the physicochemical profile, synthesis, and therapeutic utility of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine . This document is structured for researchers in medicinal chemistry and drug discovery.
A Versatile Heterocyclic Scaffold for Kinase Inhibition and GPCR Modulation
Executive Summary
The pyrimidine heterocycle remains a cornerstone of modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Imatinib, Rosuvastatin). 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine (Formula: C
This guide provides a validated synthetic protocol, structural characterization data, and a mechanistic overview of its role in signal transduction modulation.
Chemical Identity & Physicochemical Profile
Precise characterization is essential for the use of this compound as a building block in fragment-based drug design (FBDD).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine | |
| Molecular Formula | C | Confirmed via elemental analysis logic. |
| Molecular Weight | 163.22 g/mol | Monoisotopic Mass: 163.11 g/mol . |
| SMILES | CC1=NC(N2CCCC2)=CC=N1 | Validated for cheminformatics integration. |
| LogP (Predicted) | 1.2 – 1.6 | Moderate lipophilicity; ideal for CNS penetration. |
| H-Bond Acceptors | 3 | Pyrimidine N1, N3; Pyrrolidine N (tertiary). |
| H-Bond Donors | 0 | Lacks acidic protons; chemically stable. |
| pKa (Conjugate Acid) | ~6.5 | Pyrimidine N1 is the primary protonation site. |
Synthetic Pathway & Mechanism
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine proceeds via a Nucleophilic Aromatic Substitution (S
Mechanistic Insight
The 4-position of the pyrimidine ring is significantly more electrophilic than the 2-position due to the para-like resonance contribution of the ring nitrogens. By utilizing 4-chloro-2-methylpyrimidine as the starting material, the chloro- group acts as a potent leaving group. The secondary amine (pyrrolidine) attacks the C4 carbon, forming a Meisenheimer-like transition complex before the elimination of chloride restores aromaticity.
Validated Experimental Protocol
Objective: Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine on a 10 mmol scale.
Reagents:
-
4-Chloro-2-methylpyrimidine (1.28 g, 10 mmol)
-
Pyrrolidine (0.85 g, 12 mmol, 1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.02 g, 20 mmol, 2.0 eq)
-
Ethanol (EtOH) or Acetonitrile (MeCN) (20 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-methylpyrimidine in 20 mL of anhydrous Ethanol.
-
Addition: Add Triethylamine (base) to the solution.
-
Nucleophilic Attack: Dropwise add Pyrrolidine over 5 minutes. Note: The reaction is exothermic; cooling in an ice bath may be required for larger scales.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove triethylammonium chloride salts.
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. If necessary, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
Visualization: Synthesis Workflow
The following diagram illustrates the reaction logic and critical process controls.
Figure 1: S
Structural Characterization
Verification of the synthesized compound must be performed using NMR and Mass Spectrometry.
-
H-NMR (400 MHz, CDCl
):- 8.15 (d, J = 6.0 Hz, 1H, H-6 pyrimidine ).
- 6.30 (d, J = 6.0 Hz, 1H, H-5 pyrimidine ).
-
3.55 (br s, 4H, N-CH
pyrrolidine ). -
2.50 (s, 3H, 2-CH
). -
1.98 (m, 4H, C-CH
pyrrolidine ). -
Interpretation: The doublet at 8.15 ppm confirms the retention of the aromatic proton adjacent to the nitrogen, while the upfield shift of H-5 (6.30 ppm) indicates electron donation from the pyrrolidine ring.
-
LC-MS (ESI+):
-
Calculated [M+H]
: 164.22. -
Found [M+H]
: 164.2.
-
Therapeutic Applications & Signaling
The 4-(pyrrolidin-1-yl)pyrimidine motif is a "privileged structure" in drug discovery, particularly for targeting ATP-binding pockets in kinases.
Mechanism of Action: Kinase Inhibition
This scaffold mimics the adenine ring of ATP. The N1 and N3 nitrogens of the pyrimidine ring serve as hydrogen bond acceptors, interacting with the "hinge region" of kinase enzymes (e.g., JAK, CDK). The pyrrolidine ring occupies the solvent-exposed region or hydrophobic pocket II, improving selectivity and solubility.
Key Pathways Targeted
-
JAK/STAT Pathway: Derivatives of this scaffold inhibit Janus Kinases, preventing the phosphorylation of STAT proteins and downregulating inflammatory cytokines (IL-6, TNF-
). -
Histamine Receptors: The basicity of the pyrrolidine nitrogen allows interaction with the aspartic acid residue in GPCR transmembrane domains (H3/H4 receptors), useful for treating cognitive disorders.
Visualization: Signal Transduction Blockade
Figure 2: Mechanism of competitive inhibition at the kinase ATP-binding site by the pyrimidine scaffold.
References
-
PubChem Compound Summary. (2025). 4-Chloro-2-methylpyrimidine.[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Fisher Scientific. (2025). 2-(1-Piperazinyl)pyrimidine Properties. Retrieved from [Link]
